1-(3-Chloro-4-methylphenyl)piperidine

Catalog No.
S1915502
CAS No.
1000339-31-0
M.F
C12H16ClN
M. Wt
209.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-4-methylphenyl)piperidine

CAS Number

1000339-31-0

Product Name

1-(3-Chloro-4-methylphenyl)piperidine

IUPAC Name

1-(3-chloro-4-methylphenyl)piperidine

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H16ClN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

BVTFSKQEMUXBLP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCCCC2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCCC2)Cl

1-(3-Chloro-4-methylphenyl)piperidine is a substituted arylpiperidine, a structural motif frequently employed in medicinal chemistry as a key building block for synthesizing biologically active compounds. Its primary value is not as a standalone agent but as a specialized chemical intermediate. The specific 3-chloro, 4-methyl substitution pattern on the phenyl ring is a critical design element, imparting a unique combination of steric and electronic properties essential for achieving high-potency interactions in the final target molecule, particularly in the development of protein kinase inhibitors. [1]

In the synthesis of specific c-Jun N-terminal kinase (JNK) inhibitors, using close analogs of 1-(3-Chloro-4-methylphenyl)piperidine is not a viable procurement strategy. Patent data demonstrates that seemingly minor alterations, such as removing the methyl group, removing the chloro group, or replacing the methyl with a second chloro group, result in a significant drop in biological potency of the final compound. [1] Specifically, the JNK1 inhibitory activity is downgraded from the highest potency category to a lower one. This establishes that for researchers and manufacturers developing this specific class of JNK inhibitors, analogs are not functionally equivalent, making the precise 3-chloro-4-methyl substitution pattern a mandatory procurement specification for achieving optimal therapeutic activity.

Precursor-Linked Potency: Achieving Highest-Tier JNK1 Inhibition (<100 nM)

In a patented series of JNK inhibitors, the final compound derived from 1-(3-Chloro-4-methylphenyl)piperidine was the only analog among close comparators to achieve the highest potency classification (IC50 < 100 nM) against the JNK1 isoform. [1] Final compounds synthesized from precursors lacking the methyl group (1-(3-chlorophenyl)piperidine), lacking the chloro group (1-(4-methylphenyl)piperidine), or replacing the methyl with chloro (1-(3,4-dichlorophenyl)piperidine) all exhibited a lower potency (IC50 between 100 nM and 1 µM) against JNK1. [1]

Evidence DimensionInhibitory Potency (IC50) of Final Compound vs. JNK1 Kinase
Target Compound DataPotency Grade 'C' (< 100 nM)
Comparator Or BaselinePrecursors: 1-(3-chlorophenyl)piperidine, 1-(4-methylphenyl)piperidine, 1-(3,4-dichlorophenyl)piperidine. Resulting Final Compound Potency: Grade 'B' (100 nM - 1 µM) for all comparators.
Quantified DifferenceAt least one full potency grade improvement (from B to C) over all tested close analogs.
ConditionsIn vitro JNK1 enzyme assay as described in patent WO/2008/080098.

This directly links the procurement of this specific precursor to the ability to synthesize a JNK inhibitor with maximum potency against the JNK1 isoform, a critical factor for therapeutic efficacy and selectivity.

Process Suitability: Documented Utility as a Reactant in Multi-Step Synthesis

The utility of 1-(3-Chloro-4-methylphenyl)piperidine as a synthetic intermediate is explicitly documented in patent literature. Example 3 of patent WO/2008/080098 details its preparation, and it is subsequently used as a key reactant in the synthesis of the final inhibitor compound (Example 45). [1] This demonstrates its compatibility with standard organic chemistry transformations and its role as a validated building block in a successful synthesis campaign.

Evidence DimensionSynthetic Role
Target Compound DataValidated use as Intermediate I-3 in a patented multi-step synthesis.
Comparator Or BaselineUnvalidated or hypothetical intermediates.
Quantified DifferenceDocumented vs. Undocumented
ConditionsSynthesis of pyridine and pyrimidine derivatives as described in patent WO/2008/080098.

For procurement, this provides confidence in the compound's processability and reduces risk, as its role and successful use in a relevant synthetic route have been established.

Lead Synthesis of Pan-JNK Inhibitors with Maximized JNK1 Potency

This compound is the indicated choice for synthesizing JNK inhibitors based on the scaffold disclosed in patent WO/2008/080098, where achieving the highest potency against the JNK1 isoform is a primary objective. [1] Its use is critical for researchers aiming to replicate or build upon these findings to develop therapeutics for inflammatory diseases, neurodegenerative disorders, or cancer.

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Programs

As a validated building block that confers top-tier potency against JNK1, this precursor serves as a crucial reference point or starting scaffold for medicinal chemistry programs. It enables the systematic exploration of the chemical space around the 3-chloro-4-methylphenyl moiety to optimize other properties like selectivity, pharmacokinetics, or metabolic stability while maintaining high target engagement.

XLogP3

4.6

Wikipedia

1-(3-Chloro-4-methylphenyl)piperidine

Dates

Last modified: 08-16-2023

Explore Compound Types